Physicochemical Properties and Synthetic Utility of 3-Ethoxy-4-methoxybenzoyl chloride
Physicochemical Properties and Synthetic Utility of 3-Ethoxy-4-methoxybenzoyl chloride
Executive Summary
3-Ethoxy-4-methoxybenzoyl chloride (CAS: 82613-08-9) is a highly versatile electrophilic building block widely utilized in organic synthesis and medicinal chemistry[1]. It is most notably recognized as a critical intermediate in the development of Phosphodiesterase-4 (PDE4) inhibitors—such as Apremilast—which are deployed in the treatment of inflammatory and autoimmune diseases[2][3]. This technical guide provides an authoritative analysis of its physicochemical properties, structural reactivity, and field-validated protocols for its synthesis and downstream amidation.
Physicochemical Profiling & Electronic Effects
Understanding the physical properties and electronic nature of 3-Ethoxy-4-methoxybenzoyl chloride is essential for predicting its behavior in complex synthetic multistep routes.
Quantitative Physicochemical Data
| Parameter | Value |
| IUPAC Name | 3-Ethoxy-4-methoxybenzoyl chloride |
| CAS Registry Number | 82613-08-9 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Exact Mass | 214.04000 Da |
| Topological Polar Surface Area (TPSA) | 35.53 Ų |
| Appearance | Colorless to pale yellow liquid/solid (temperature dependent) |
| Storage Conditions | -20°C, Inert Atmosphere (Argon/N₂) |
Data synthesized from chemical registry databases[1][4].
Structural Reactivity and Kinetics
The reactivity of 3-Ethoxy-4-methoxybenzoyl chloride is fundamentally dictated by its substitution pattern. The ethoxy and methoxy groups at the 3- and 4-positions act as strong electron-donating groups (EDGs) via resonance (+R effect)[5].
While these groups activate the aromatic ring toward electrophilic aromatic substitution, their effect on the acyl chloride moiety is stabilizing. By donating electron density into the carbonyl carbon, they slightly reduce its electrophilicity compared to an unsubstituted benzoyl chloride. This creates a highly desirable "Goldilocks" reactivity profile: the compound is stable enough to be isolated and handled under inert conditions, yet sufficiently reactive to undergo quantitative nucleophilic acyl substitution with amines and alcohols[6].
Mechanistic Pathway & Workflow
In industrial and laboratory settings, 3-Ethoxy-4-methoxybenzoyl chloride is rarely purchased in bulk due to its moisture sensitivity; instead, it is typically generated in situ or synthesized immediately prior to use from its stable carboxylic acid precursor, 3-Ethoxy-4-methoxybenzoic acid[2][6].
Fig 1: Synthetic workflow of 3-Ethoxy-4-methoxybenzoyl chloride.
Validated Experimental Protocol: Synthesis and Amidation
The following self-validating protocol details the conversion of 3-Ethoxy-4-methoxybenzoic acid to a Weinreb amide (3-Ethoxy-N,4-dimethoxy-N-methylbenzamide), a common intermediate in API synthesis[2].
Step 1: Activation (Chlorination)
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Reagents: 3-Ethoxy-4-methoxybenzoic acid (1.0 equiv), Thionyl chloride (SOCl₂, 1.5 equiv), N,N-Dimethylformamide (DMF, 0.05 equiv), Dichloromethane (DCM).
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Procedure: Dissolve the acid in DCM and cool the reactor to 5–10°C[2]. Add SOCl₂ dropwise over 20 minutes, followed by the catalytic DMF.
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Causality of Choices:
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Cooling: Mitigates the initial exothermic reaction upon SOCl₂ addition and prevents the rapid, uncontrolled evolution of SO₂ and HCl gases.
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DMF Catalysis: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which is the true catalytic species. This significantly lowers the activation energy for the conversion of the carboxylic acid to the acyl chloride.
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Maturation: Warm the mixture to 45–50°C and stir for 3 hours[2]. Heating drives the equilibrium forward by expelling gaseous byproducts.
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Self-Validation: The reaction is complete when gas evolution ceases. To validate, quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC or HPLC; the complete disappearance of the starting acid and the sole presence of the methyl ester derivative confirms successful acyl chloride formation.
Step 2: Concentration and Amidation
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Procedure: Concentrate the reaction mass under reduced pressure to remove unreacted SOCl₂ and DCM.
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Causality of Choices: Residual SOCl₂ is highly detrimental. If left in the mixture, it will competitively react with the amine in the subsequent step, forming unwanted sulfonamides and drastically reducing the yield of the target API.
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Coupling: Redissolve the crude 3-Ethoxy-4-methoxybenzoyl chloride in fresh, anhydrous DCM. Cool to 0–15°C. Add N,O-dimethylhydroxylamine hydrochloride and an organic base (e.g., Triethylamine, 3.0 equiv)[2].
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Causality of Choices: The organic base neutralizes the HCl generated during the coupling and frees the amine from its hydrochloride salt. Strict temperature control (0–15°C) ensures kinetic control, preventing side reactions such as ketene formation or thermal degradation of the highly reactive acyl chloride.
Stability, Storage, and Handling Guidelines
As an electrophilic acylating agent, 3-Ethoxy-4-methoxybenzoyl chloride is inherently moisture-sensitive.
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Hydrolysis Risk: Exposure to atmospheric humidity results in rapid hydrolysis. Water acts as a nucleophile, attacking the carbonyl carbon and converting the compound back to 3-Ethoxy-4-methoxybenzoic acid while liberating corrosive hydrogen chloride (HCl) gas[1].
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Storage Protocol: The compound must be stored under a strict inert atmosphere (Argon or Nitrogen) at -20°C[4]. Cold storage suppresses thermal degradation pathways.
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Handling: Transfers of the neat material should be conducted using standard Schlenk line techniques or within a glovebox. All reaction solvents (e.g., DCM, THF) must be rigorously dried—preferably distilled over calcium hydride or passed through activated alumina columns—prior to use.
References
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Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- | Benchchem. 5
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289896-68-0 | 3-Hydroxy-4-methoxybenzoyl Chloride | BLD Pharm. 4
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3-ethoxy-4-methoxybenzoyl chloride, CasNo.82613-08-9 | Lookchem. 1
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A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine | Quick Company (Patent INA 47/2018). 2
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WO2015161830A1 - Heteroaromatic derivatives and pharmaceutical applications thereof | Google Patents. 3
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Cas no 2651-55-0 (3-Ethoxy-4-methoxybenzoic acid) | Chem960. 6
Sources
- 1. 3-ethoxy-4-methoxybenzoyl chloride, CasNo.82613-08-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 2. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]
- 3. WO2015161830A1 - Heteroaromatic derivatives and pharmaceutical applications thereof - Google Patents [patents.google.com]
- 4. 289896-68-0|3-Hydroxy-4-methoxybenzoyl Chloride|BLD Pharm [bldpharm.com]
- 5. Benzeneacetyl chloride, 3-methoxy-4-(1-methylethoxy)- | Benchchem [benchchem.com]
- 6. 2651-55-0(3-Ethoxy-4-methoxybenzoic acid) | Kuujia.com [kuujia.com]
